molecular formula C11H15NO B1364838 3-(4-Methoxyphenyl)pyrrolidine CAS No. 91246-26-3

3-(4-Methoxyphenyl)pyrrolidine

Cat. No. B1364838
CAS RN: 91246-26-3
M. Wt: 177.24 g/mol
InChI Key: UPSZBLIRYUFEOF-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pyrrolidine is a chemical compound with the CAS Number: 91246-26-3 . It has a molecular weight of 177.25 . The IUPAC name for this compound is 3-(4-methoxyphenyl)pyrrolidine .


Molecular Structure Analysis

The molecular structure of 3-(4-Methoxyphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Methoxyphenyl)pyrrolidine are not available, it’s worth noting that the pyrrolidine ring and its derivatives have been used in the synthesis of various bioactive molecules . These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .


Physical And Chemical Properties Analysis

3-(4-Methoxyphenyl)pyrrolidine is a liquid at room temperature . The InChI Code for this compound is 1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3 .

Scientific Research Applications

1. Crystal Structure Analysis

  • 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one : This research focuses on the crystal structure of a compound similar to 3-(4-Methoxyphenyl)pyrrolidine. It reveals the conformation of the pyrrolidin-2-one ring and its interactions, which aids in understanding the structural properties of such compounds (Mohammat et al., 2008).

2. Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Pyrrolidine Derivatives : This study involves the synthesis of pyrrolidine-3-carbonitrile derivatives (related to 3-(4-Methoxyphenyl)pyrrolidine) and their evaluation for antimicrobial activities (El-Mansy et al., 2018).

3. Anti-inflammatory Properties

  • Synthesis and Antiinflammatory Activities of Pyrrolidin-2-ones : A series of pyrrolidin-2-ones were synthesized and evaluated for anti-inflammatory activities. This research provides insights into the therapeutic potential of compounds similar to 3-(4-Methoxyphenyl)pyrrolidine (Ikuta et al., 1987).

4. Antihypertensive and Antiarrhythmic Effects

  • Novel Pyrrolidine Derivatives with Adrenolytic Activity : This study synthesized pyrrolidine derivatives and tested them for antiarrhythmic and antihypertensive activities. The research indicates potential cardiovascular applications for compounds structurally related to 3-(4-Methoxyphenyl)pyrrolidine (Malawska et al., 2002).

5. Fluorescence and Optical Properties

  • Fluorescence of a Methoxy-Phenyl Substituted C60-Pyrrolidine Derivative : A study exploring the fluorescence properties of a 4-methoxyphenyl substituted C60-pyrrolidine derivative, highlighting the potential use of similar compounds in fluorescence-based applications (Zhou et al., 2010).

6. GABA Uptake Inhibition

  • GABA Uptake Inhibitors Derived from Proline and Pyrrolidine-2-Alkanoic Acids : Research on proline and pyrrolidine derivatives (including structures similar to 3-(4-Methoxyphenyl)pyrrolidine) as inhibitors of GABA transport proteins, indicating their potential in neurological research (Fülep et al., 2006).

7. Insecticidal Activity

  • Pyridine Derivatives as Insecticides : Investigation of pyridine derivatives (related to 3-(4-Methoxyphenyl)pyrrolidine) for their insecticidal properties, suggesting potential agricultural applications (Bakhite et al., 2014).

Safety And Hazards

This compound is classified under GHS07 for safety . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment and to ensure adequate ventilation .

Future Directions

The pyrrolidine ring, as found in 3-(4-Methoxyphenyl)pyrrolidine, is a versatile scaffold for novel biologically active compounds . It can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles . Future research could focus on how the chiral moiety influences kinase inhibition .

properties

IUPAC Name

3-(4-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-5,10,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSZBLIRYUFEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397626
Record name 3-(4-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)pyrrolidine

CAS RN

91246-26-3
Record name 3-(4-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methoxyphenyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
HI Mosberg, HB Kroona - Journal of medicinal chemistry, 1992 - ACS Publications
The incorporation of conformational constraints in analogs of biologically active peptides is a well-established approach for enhancing receptor selectivity, for modulating efficacy, and …
Number of citations: 34 pubs.acs.org
RS Rao, A Sahani, SH Ali, S Pradhan… - Journal of …, 2021 - Wiley Online Library
A tandem Michael addition/carbocyclization of 3,4‐dimethoxyphenethyl maleimide with carbon and sulfur nucleophiles is accomplished via a relay catalysis using γ‐Al 2 O 3 /TfOH …
Number of citations: 3 onlinelibrary.wiley.com
DY Jackson, C Quan, DR Artis, T Rawson… - Journal of medicinal …, 1997 - ACS Publications
The migration, adhesion, and subsequent extravasation of leukocytes into inflamed tissues contribute to the pathogenesis of a variety of inflammatory diseases including asthma, …
Number of citations: 126 pubs.acs.org
HI Mosberg, AL Lomize, C Wang… - Journal of medicinal …, 1994 - ACS Publications
The incorporation of conformational constraints in analogues of biologically active peptides is a well-established approach for enhancing receptor selectivity and modulating efficacy, …
Number of citations: 101 pubs.acs.org
J Doulcet - 2018 - scholar.archive.org
Metal-catalysed reactions have revolutionised synthetic chemistry, allowing access to unprecedented molecular architectures with powerful properties and activities. Nonetheless, some …
Number of citations: 0 scholar.archive.org
J Doulcet, B Thapa - 2018 - … .s3.amazonaws.com
Metal-catalysed reactions have revolutionised synthetic chemistry, allowing access to unprecedented molecular architectures with powerful properties and activities. Nonetheless, some …
JB Sweeney, J Doulcet, B Thapa - Iscience, 2018 - cell.com
Metal-catalyzed reactions have revolutionized synthetic chemistry, allowing access to unprecedented molecular architectures with powerful properties and activities. Nonetheless, some …
Number of citations: 7 www.cell.com
T Ramanivas, M Parameshwar… - European Journal of …, 2017 - Wiley Online Library
A series of ethanolamine‐derived Ugi four‐component‐reaction adducts were subjected to a base‐mediated cycloisomerization/rearrangement cascade to give functionalized 2,5‐…
H Aoyama, J Sugiyama, M Yoshida… - The Journal of …, 1992 - ACS Publications
Cyclic amines 5a and 5b afforded bicyclic compounds 6a and 6b on irradiation in good yields. In these cases, a single product was obtained. Although pyramidal in-version of amines …
Number of citations: 23 pubs.acs.org
Z Wang, X Yu, BX Tian, DT Payne… - … A European Journal, 2015 - Wiley Online Library
A protocol to access useful 4‐aminopyrrolidine‐2,4‐dicarboxylate derivatives has been developed. A variety of chiral N,O‐ligands derived from 2,3‐dihydroimidazo[1,2‐a]pyridine motifs …

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